4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide
Description
The structure features a fused thiophene-pyrimidine core with 5,6-dimethyl substituents, a thioether linkage at position 2, and a butanamide chain terminating in a 4-methoxyphenyl group. Such derivatives are often synthesized via alkylation or nucleophilic substitution reactions targeting the thiol group on the pyrimidine ring .
Properties
IUPAC Name |
4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-11-12(2)27-18-16(11)17(24)21-19(22-18)26-10-4-5-15(23)20-13-6-8-14(25-3)9-7-13/h6-9H,4-5,10H2,1-3H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBICRICJUDTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCCCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the thioether linkage and the final coupling with the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced techniques such as automated synthesis and real-time monitoring are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 7-position undergoes selective reduction to form amine derivatives, a critical step for generating bioactive intermediates.
Reagents/Conditions :
Mechanism :
The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate. The electron-withdrawing ester group at C5 stabilizes the transition state during hydrogenation.
Outcome :
Produces ethyl 7-amino-2-phenyl-1H-indole-5-carboxylate, which serves as a precursor for amide coupling or cyclization reactions .
Ester Hydrolysis
The ethyl ester at C5 is hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reagents/Conditions :
Mechanism :
Nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by elimination of ethanol.
Outcome :
Forms 7-nitro-2-phenyl-1H-indole-5-carboxylic acid, a versatile intermediate for further functionalization (e.g., peptide coupling) .
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group activates the indole core for substitution at electron-deficient positions.
Example Reaction :
Reaction with morpholine in DMF at 120°C replaces the nitro group with a morpholine moiety .
Key Factors :
-
Nitro group acts as a strong electron-withdrawing group, directing substitution to C7.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles.
Case Study :
In the presence of K₂CO₃ and heat (125–130°C), the ester and nitro groups facilitate [3+2] cyclization with imines, yielding pyrroloindole derivatives .
Mechanism :
-
Deprotonation of the ester generates a nucleophilic enolate.
-
Attack on an imine’s C
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide exhibit significant anticancer properties. The following table summarizes key findings from studies on this compound's efficacy against various cancer cell lines:
These studies demonstrate the compound's potential to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and enzymatic inhibition.
2. Antimicrobial Properties
In addition to its anticancer activity, preliminary research suggests that this compound may possess antimicrobial properties. Laboratory studies have indicated effectiveness against several bacterial strains, which could pave the way for developing new antibiotics.
Pharmacological Insights
1. Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Cell Cycle Modulation : It has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
MCF7 Cell Line Study : Another study focusing on MCF7 breast cancer cells reported an IC50 value of 10.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 9 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will be essential for optimizing dosing regimens in future clinical applications.
Mechanism of Action
The mechanism of action of 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Core Modifications: Hexahydrobenzothienopyrimidine Derivatives (e.g., 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ):
- The hexahydrobenzothienopyrimidine core introduces additional saturation (5,6,7,8-tetrahydro), increasing conformational rigidity compared to the dihydrothienopyrimidine in the target compound.
- Substituents: 4-ethoxyphenyl (electron-donating) vs. 4-methoxyphenyl in the target. Ethoxy groups may enhance lipophilicity but reduce metabolic stability. Pyrido-Fused Analogs (e.g., N-(4-Acetylphenyl)-2-[[3-(4-ethoxyphenyl)-3,4,5,6,7,8-hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide ):
- Triazolo-Pyrimidine Hybrids (e.g., 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide ):
- The triazolo[4,3-a]pyrimidine core introduces a fused triazole ring, which may improve metabolic resistance or modulate kinase selectivity.
Side-Chain Variations :
- Butanamide vs. Acetamide Chains :
- Aryl Substituents:
- 4-Methoxyphenyl (target) vs. 4-methylphenyl () or 4-phenoxyphenyl (). Methoxy groups improve solubility via polarity, while phenoxy groups increase steric bulk .
Physicochemical Properties
Biological Activity
The compound 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide represents a novel class of thieno[2,3-d]pyrimidine derivatives that have garnered attention due to their promising biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a condensation reaction involving thieno[2,3-d]pyrimidine intermediates and various aromatic amines. The reaction conditions often include heating in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), leading to the formation of the desired product with yields often exceeding 80% .
Antimicrobial Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against a range of bacterial strains, including Staphylococcus aureus , Bacillus subtilis , and Pseudomonas aeruginosa . Notably, it demonstrated potent inhibitory effects against Gram-positive bacteria while showing moderate activity against Gram-negative strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Bacillus subtilis | 15.0 µg/mL |
| Pseudomonas aeruginosa | 25.0 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with mechanisms involving the modulation of cell cycle regulators . The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a key factor in its therapeutic potential.
The biological activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their interaction with target enzymes and receptors. For instance, docking studies have revealed that these compounds can effectively bind to the TrmD enzyme, which is critical for bacterial growth and survival . The binding affinity of the compound is comparable to known antibiotics, suggesting a competitive inhibition mechanism.
Table 2: Docking Scores of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Docking Score (kcal/mol) |
|---|---|
| This compound | -8.5 |
| Reference Ligand (known antibiotic) | -8.2 |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vivo. In one study involving mice infected with Staphylococcus aureus , treatment with the compound significantly reduced bacterial load compared to controls . Another study assessed its cytotoxic effects on various cancer cell lines and found a dose-dependent response indicating strong antiproliferative activity.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the thioether linkage between the thieno[2,3-d]pyrimidinone core and the butanamide side chain.
- Amide coupling using reagents like EDCl/HOBt or DCC to attach the 4-methoxyphenyl group .
- Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., triethylamine, NaH) to optimize reaction efficiency . Key conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and pH monitoring for acid/base-sensitive steps .
Q. Which spectroscopic and analytical techniques are used to confirm its structural identity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of impurities .
- Mass spectrometry (ESI-MS or LC-MS) : To validate molecular weight and detect byproducts .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹) .
- HPLC : Purity assessment (>95% typically required for biological testing) .
Q. What solvents and catalysts are typically employed in its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; ethanol or methanol for recrystallization .
- Catalysts : Triethylamine for deprotonation, NaH for thiolate generation, and Pd-based catalysts for cross-coupling (if applicable) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity in large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratios, catalyst loading) to identify optimal conditions .
- Purification strategies : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. How should contradictory data in biological activity studies be resolved?
- Dose-response validation : Re-testing activity across multiple concentrations (e.g., IC₅₀ values for cytotoxicity) to rule out false positives/negatives .
- Target specificity assays : Use of siRNA or CRISPR knockouts to confirm mechanism of action (e.g., kinase inhibition vs. DNA intercalation) .
- Reproducibility checks : Independent replication in different cell lines or microbial strains (e.g., S. aureus vs. E. coli in antimicrobial assays) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modifying substituents (e.g., replacing 4-methoxyphenyl with nitro or halogen groups) to assess impact on activity .
- Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities to targets like kinases or DNA topoisomerases .
- Bioactivity profiling : Parallel testing of analogs in assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) .
Q. How can thermal stability and degradation pathways be analyzed for formulation studies?
- Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating to identify decomposition points .
- Differential scanning calorimetry (DSC) : Determines melting points and polymorphic transitions critical for solid-state stability .
- Forced degradation studies : Exposure to heat, light, and humidity to identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
